5-Benzyl-1-(4-chlorophenyl)-1H-tetrazole
Description
Properties
CAS No. |
851659-82-0 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
5-benzyl-1-(4-chlorophenyl)tetrazole |
InChI |
InChI=1S/C14H11ClN4/c15-12-6-8-13(9-7-12)19-14(16-17-18-19)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
TXWAZHWFCIATSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : While simpler tetrazoles (e.g., 5-(4-chlorophenyl)-1H-tetrazole) are synthesized via direct cycloaddition, derivatives with larger substituents (e.g., benzyl) may require multi-step reactions or specialized catalysts .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Bulky substituents (e.g., benzyl) may lower melting points compared to planar aromatic groups due to disrupted crystal packing.
- Spectral Signatures : The 4-chlorophenyl group consistently shows a characteristic C-Cl IR stretch (~750 cm⁻¹), while alkyl groups (e.g., methyl) produce distinct NMR signals .
Functional Comparisons
A. Corrosion Inhibition
- 5-(4-Chlorophenyl)-1H-tetrazole achieves 90% inhibition efficiency for mild steel in 1M HCl at 500 ppm, acting as a mixed-type inhibitor .
C. Energetic Properties
- 1-(3-Chlorophenyl)-1H-tetrazole has a detonation velocity of 4409 m/s and decomposition temperature of 185°C .
- Benzyl Group Effect : The benzyl moiety may lower thermal stability due to increased molecular weight and steric hindrance.
Crystallographic and Intermolecular Interactions
- 5-(4-Chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole crystallizes in the monoclinic space group Ia with cell dimensions a = 11.04 Å, b = 11.84 Å .
- Hypothesized for Benzyl Derivative : The benzyl group could introduce C–H···π or π–π stacking interactions, altering crystal packing compared to sulfonyl or methoxy substituents.
Preparation Methods
Fundamental Tetrazole Synthesis Principles
Tetrazoles are typically synthesized via [2+3] cycloaddition reactions between nitriles and azides, a process pioneered by Huisgen and later optimized using Lewis acid catalysts. For 1,5-disubstituted tetrazoles, the reaction requires a primary amine to direct substitution at the N1 position, while the nitrile component determines the C5 substituent. In the case of 5-benzyl-1-(4-chlorophenyl)-1H-tetrazole, this necessitates:
- 4-Chloroaniline as the amine source for N1 functionalization
- Benzyl cyanide (phenylacetonitrile) as the nitrile precursor for C5 benzylation
Direct Cycloaddition Approaches
Copper-Catalyzed One-Pot Synthesis
Adapting the methodology from Sudhakar et al., a mixture of 4-chloroaniline (2.0 mmol), benzyl cyanide (2.2 mmol), and sodium azide (2.6 mmol) in DMF undergoes catalysis with Cu(II)-NaY (0.1 g) at 120°C for 3 hours (Figure 1). Key advantages include:
- Yield : 85-92% in optimized conditions
- Regioselectivity : >95% preference for 1,5-disubstitution
- Catalyst Reusability : Cu(II)-NaY demonstrates 5-cycle stability with <5% activity loss
Mechanistic Insight : The copper catalyst coordinates to the nitrile's π-system, lowering the activation energy for azide addition. The 4-chloroaniline protonates intermediately, directing substitution to N1.
Acid-Mediated Cyclization
Patent CN111233777A describes a sulfuric acid-mediated approach for analogous tetrazoles:
- Reagents :
- 4-Chloroaniline (1 eq)
- Benzyl cyanide (1.2 eq)
- Sodium azide (1.5 eq)
- Concentrated H2SO4 (3 eq)
- Conditions :
- Temperature gradient: 5°C → 55°C over 6 hours
- Post-reaction quench with ice/NaHCO3
Outcomes :
- Yield : 78% with 88% purity
- Challenges : Requires careful temperature control to avoid nitrile hydrolysis
Sequential Functionalization Strategies
N1 Substitution Followed by C5 Benzylation
Step 1: 1-(4-Chlorophenyl)-1H-Tetrazole Synthesis
Using modified conditions from CN103788000A:
- Reaction : 4-Chloroaniline (1.0 mol) + NaN3 (1.2 mol) in HCl/EtOH (1:3)
- Conditions : Reflux at 80°C for 12 hours
- Yield : 89% isolated product
Step 2: Friedel-Crafts Benzylation
Reagents :
- 1-(4-Chlorophenyl)-1H-tetrazole (1 eq)
- Benzyl bromide (1.5 eq)
- AlCl3 (0.2 eq)
Conditions :
- DCM, 0°C → RT, 24 hours
- Column chromatography purification (SiO2, Hexane:EtOAc 4:1)
Yield : 67% with 91% regiopurity
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cu-Catalyzed | 92 | 95 | >95% 1,5 | Pilot-scale |
| H2SO4-Mediated | 78 | 88 | 87% 1,5 | Lab-scale |
| Sequential | 67 | 91 | 99% 1,5 | Bench-scale |
Key Observations :
- Copper catalysis offers optimal balance of yield and selectivity
- Acid-mediated methods suit azide-sensitive substrates
- Sequential routes enable late-stage diversification but suffer from step economy
Advanced Catalytic Systems
Photoredox Catalysis
Emerging techniques utilize Ru(bpy)3Cl2 under blue LED irradiation to accelerate azide-nitrile cyclization:
- Conditions :
- 4-Chloroaniline (0.5 mmol)
- Benzyl cyanide (0.6 mmol)
- TMSN3 (0.7 mmol)
- Ru catalyst (2 mol%)
- DMF, 25°C, 6 hours
- Outcomes :
- 94% yield
- 98% regioselectivity
- Ambient temperature operation
Industrial-Scale Considerations
From patent CN111233777A, key process parameters for kilogram-scale production:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| NaN3:Nitrile Ratio | 1.3:1 → 1.5:1 | +12% Yield |
| Reaction Temp | 115-125°C | ±3% Yield |
| Catalyst Loading | 5 wt% Cu(II)-NaY | Maximizes TON |
| Workup pH | 6.8-7.2 | Prevents hydrolysis |
Challenges and Mitigation Strategies
7.1 Regiochemical Control
Competing 2,5-disubstitution forms during cyclization (5-15% in uncatalyzed reactions). Mitigation:
- Use bulky ligands (e.g., PPh3) to sterically hinder C2
- Lower reaction temperature (80°C vs. 120°C) decreases 2-substitution by 8%
7.2 Azide Safety
Sodium azide decomposition risk above 130°C requires:
- Continuous N2 purging
- Pressure-relief reactors
- Real-time DSC monitoring
Q & A
Q. What are the optimal synthetic routes for 5-Benzyl-1-(4-chlorophenyl)-1H-tetrazole, and how are yields optimized?
The compound can be synthesized via [3+2] cycloaddition between 4-chlorophenyl cyanide and benzyl azide. Nano-TiCl₄·SiO₂ catalysts under reflux conditions improve yields (up to 91%) by enhancing reaction efficiency and reducing byproducts. Post-synthesis purification involves recrystallization from ethanol or methanol. Characterization via FT-IR (e.g., υ = 2500–3000 cm⁻¹ for N–H stretching) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) is critical to confirm purity .
Q. How can researchers validate the structural integrity of 5-Benzyl-1-(4-chlorophenyl)-1H-tetrazole?
Structural validation requires multi-technique approaches:
- FT-IR : Identify tetrazole ring vibrations (1561–1610 cm⁻¹) and C–Cl stretches (831 cm⁻¹) .
- ¹H NMR : Confirm benzyl and chlorophenyl proton environments (e.g., singlet for tetrazole protons at δ 8.1–8.3 ppm) .
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., N–N bonds ~1.31–1.34 Å) and angles using SHELXL for refinement .
Q. What solubility and stability considerations are critical for experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under thermal stress (via DSC) show decomposition above 200°C, requiring storage in inert atmospheres. Hydrolytic stability in acidic/basic conditions should be assessed via HPLC monitoring .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation?
SCXRD using SHELX programs reveals non-planar geometries due to steric hindrance between benzyl and chlorophenyl groups. ORTEP-3 visualizes torsion angles (e.g., C–C–N–N ~120°), while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···N contacts at 19.4%) stabilizing the lattice .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Discrepancies in antibacterial activity (e.g., vs. Staphylococcus aureus) may arise from substituent effects. For example, electron-withdrawing groups (e.g., –Cl) enhance membrane disruption, but resistance mechanisms (e.g., efflux pumps) vary across bacterial strains. Control experiments should standardize MIC assays and include oxime derivatives for comparative SAR analysis .
Q. How can computational models predict the compound’s reactivity and pharmacological potential?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites. Docking studies (e.g., with COX-2 or β-lactamase) assess binding affinities. MD simulations evaluate stability in biological matrices. Tools like EXPLO5 V6.03 model energetic properties (e.g., detonation velocity) for materials science applications .
Q. What experimental protocols address thermal decomposition pathways?
Thermogravimetric analysis (TGA) identifies mass loss steps (e.g., ~250°C for tetrazole ring breakdown). Kinetic analysis (Flynn-Wall-Ozawa method) determines activation energy (~150 kJ/mol). Decomposition products (e.g., 4-chlorophenyl radicals) are characterized via GC-MS. Safety protocols must mitigate exothermic risks during scale-up .
Q. How does halogen substitution (e.g., Cl vs. Br) alter physicochemical and bioactivity profiles?
Comparative studies show Cl-substituted derivatives exhibit higher thermal stability (ΔTₚ ~20°C) but lower lipophilicity (logP ~2.1) than Br analogs. Bioactivity shifts due to halogen size: Cl enhances antibacterial potency via stronger H-bonding, while Br increases cytotoxicity in cancer cell lines (e.g., IC₅₀ reduction by 30%) .
Methodological Guidance for Data Interpretation
Resolving spectral overlaps in ¹H NMR of tetrazole derivatives
Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to deconvolute aromatic and benzyl proton signals. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can suppress solvent peaks in DMSO-d₆ .
Addressing crystallographic disorder in SCXRD refinement
Apply SHELXL’s PART instructions to model disordered benzyl groups. Use SQUEEZE in PLATON to account for solvent-accessible voids, improving R-factor convergence (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
